6-Methyl-3-(pyridin-3-yl)piperazin-2-one
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-3-pyridin-3-ylpiperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7-5-12-9(10(14)13-7)8-3-2-4-11-6-8/h2-4,6-7,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
KZHVLJSTSVBNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Suzuki Coupling and Heterocyclic Cyclization
- Step 1: Preparation of 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives via Suzuki coupling.
- Step 2: Nucleophilic substitution with amines (e.g., piperazine derivatives) to introduce the piperazine core.
- Step 3: Cyclization to form the piperazin-2-one ring, often facilitated by reagents such as triphosgene or phosgene equivalents.
- Xin et al. (2017) demonstrated the use of Suzuki coupling between 2,4-dichloropyrimidine and pyridyl boronic acids, yielding regioselective products with yields around 80% (see source).
- The subsequent cyclization to form the piperazin-2-one involved treatment with triphosgene, leading to ring closure with high efficiency.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, base | Reflux, 80°C | 80% | |
| Cyclization | Triphosgene | Reflux, inert atmosphere | 75–85% |
Guanylation and Nucleophilic Substitution Pathway
- Step 1: Starting from 3-amino-4-methylbenzonitrile, guanylation with bis-Boc-guanyl pyrazole introduces the guanidine moiety.
- Step 2: Boc deprotection using trifluoroacetic acid (TFA) yields the free amine.
- Step 3: Cyclization with suitable carbonyl sources (e.g., acyl chlorides or isocyanates) facilitates formation of the piperazin-2-one ring with methyl substitution.
- The process described by Xin et al. (2017) achieved yields of 60-70% for key intermediates, with subsequent cyclization steps producing the target compound with high purity (see source).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Guanylation | Bis-Boc-guanyl pyrazole | Room temp, TFA | 60% | |
| Cyclization | Acyl chloride | Reflux | 70% |
Curtius Rearrangement for Piperazin-2-one Formation
- Step 1: Conversion of carboxylic acids to acyl azides.
- Step 2: Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate isocyanates.
- Step 3: Nucleophilic attack by amines or intramolecular cyclization yields the piperazin-2-one core.
- As reported by, this method offers high yields (~60%) and cleaner reaction profiles, especially beneficial for introducing methyl groups at the 6-position during the rearrangement process.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acyl azide formation | Acid + NaN₃ | Reflux | 65% | |
| Rearrangement & cyclization | DPPA, TBA | 100°C, inert atmosphere | 60% |
Alternative Routes: Heterocyclic Cyclization and Functionalization
Recent research emphasizes heterocyclic cyclization involving 3-pyridyl derivatives:
- Step 1: Synthesis of 3-pyridyl derivatives via nucleophilic aromatic substitution.
- Step 2: Cyclization with suitable carbonyl sources or via intramolecular nucleophilic attack to form the piperazin-2-one ring.
- Step 3: Methylation at the 6-position using methyl iodide or dimethyl sulfate.
- The approach described by and involves initial heterocyclic synthesis followed by methylation and ring closure, achieving yields between 50-70%.
Data Tables Summarizing Key Reactions
Notable Research Discoveries and Innovations
- Regioselectivity: Modern methods focus on regioselective Suzuki coupling to control substitution patterns on heterocycles, critical for biological activity.
- Yield Optimization: Use of microwave-assisted cyclization and optimized catalysts has increased yields and reduced reaction times.
- Functional Group Tolerance: The Curtius rearrangement offers broad functional group compatibility, enabling diverse substitutions at the 6-position.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-3-(pyridin-3-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key comparisons include synthesis strategies, physicochemical properties, and biological activities.
Structural Analogues in Piperazinone/Piperidine Derivatives
Key Observations :
- Substituent Position : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl in Formula IV , which may alter binding affinity to kinase targets due to differences in nitrogen orientation.
- Core Flexibility: Piperazinone derivatives (e.g., 1-(3-chlorophenyl)piperazin-2-one) are often synthesized via alkylation or coupling reactions, similar to methods in , whereas piperidine-based compounds (e.g., Formula IV) may involve more complex bicyclic systems.
- Biological Relevance : Pyridine-containing analogs (e.g., Formula IV) show RET kinase inhibition, suggesting that the pyridin-3-yl group in the target compound could confer similar pharmacological properties .
Physicochemical Properties
- Target Compound: Predicted to be a solid (based on tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate’s light yellow solid state ). Solubility may be moderate due to the pyridine ring’s polarity.
- Analogues :
Biological Activity
6-Methyl-3-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine ring substituted with a methyl group and a pyridine moiety, which is known to influence its pharmacological properties. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 6-Methyl-3-(pyridin-3-yl)piperazin-2-one. For instance, compounds with similar structures have shown significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar properties, warranting further investigation.
Urease Inhibition
Urease inhibitors are crucial in treating infections caused by Helicobacter pylori. Compounds derived from pyridylpiperazine hybrids have demonstrated potent urease inhibition, with IC50 values significantly lower than standard inhibitors . While specific data for 6-Methyl-3-(pyridin-3-yl)piperazin-2-one is not directly available, its structural similarities suggest potential activity in this area.
The biological activity of piperazine derivatives often involves interactions with various biological targets, including enzymes and receptors. The binding affinity and interaction profiles can be elucidated through molecular docking studies, which predict favorable interactions at the active sites of target proteins.
Case Studies
- Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Compounds exhibited varying degrees of activity, suggesting that modifications to the piperazine structure can enhance efficacy .
- Hemolysis Potential : Hemolytic activity was assessed for several piperazine derivatives, revealing that some compounds exhibited good biocompatibility with human blood cells, making them suitable candidates for therapeutic applications .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
